molecular formula C19H23N3O5S B3522598 ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate

ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate

Cat. No.: B3522598
M. Wt: 405.5 g/mol
InChI Key: MPJPJLPEGLZYKV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as ester, amide, and sulfonamide . It’s important to note that the exact structure and properties can vary greatly depending on the arrangement of these groups.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of an amide bond, the introduction of the sulfonamide group, and the esterification of a carboxylic acid . The exact methods and conditions would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on its exact structure and the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the ester group could undergo reactions such as saponification or transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and its intended use. For example, many sulfonamide compounds are used as antibiotics, and they work by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

Properties

IUPAC Name

ethyl 2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-4-27-19(24)16-12-8-9-13-17(16)20-18(23)14-22(28(25,26)21(2)3)15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJPJLPEGLZYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate
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